N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
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Overview
Description
N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide typically involves a multi-step process:
Bromination: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Formation of the Oxalamide Linkage: This step involves the reaction of the brominated phenyl compound with oxalyl chloride to form an intermediate, which is then reacted with a dimethoxy-substituted phenyl ethylamine to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination step and high-efficiency purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where brominated and methoxy-substituted compounds have shown efficacy.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s binding affinity to various enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways, leading to effects such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide
- N-(4-Fluoro-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide
- N-(4-Methyl-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide
Uniqueness
N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to specific targets.
Properties
Molecular Formula |
C18H19BrN2O4 |
---|---|
Molecular Weight |
407.3g/mol |
IUPAC Name |
N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C18H19BrN2O4/c1-24-15-8-3-12(11-16(15)25-2)9-10-20-17(22)18(23)21-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
JVBLUVWIHJWFDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
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